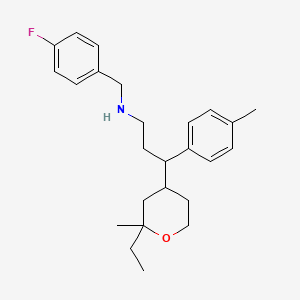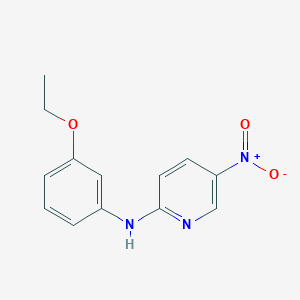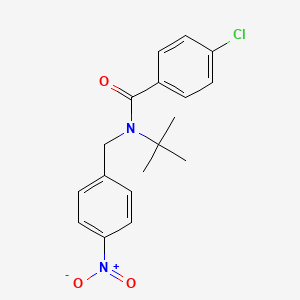![molecular formula C16H27N3 B5217585 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical fields. This compound is known for its potent psychoactive effects, which are mediated through the endocannabinoid system in the human body. CP-55940 has been studied for its potential in treating various medical conditions, including chronic pain, anxiety, and neurodegenerative disorders.
Wirkmechanismus
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts on the endocannabinoid system in the human body, which is responsible for regulating various physiological processes, including pain sensation, mood, and appetite. 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body. By activating these receptors, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of pain, mood, and other physiological processes.
Biochemical and Physiological Effects:
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been shown to have anxiolytic effects, reducing anxiety and stress in animal models. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been shown to have neuroprotective effects, protecting against neuronal damage and degeneration in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise modulation of the endocannabinoid system, which can be useful in studying the physiological and biochemical effects of this system. However, one limitation of using 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in lab experiments is its psychoactive effects, which can complicate the interpretation of results and make it difficult to study the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in isolation from its psychoactive effects.
Zukünftige Richtungen
There are several future directions for research on 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine. One area of research is the development of novel analogs of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine in various medical fields, including chronic pain, anxiety disorders, and neurodegenerative disorders. Additionally, further research is needed to better understand the molecular and cellular mechanisms underlying the effects of 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Synthesemethoden
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine is synthesized through a complex chemical process that involves several steps. The initial step involves the reaction of 2-chloropyridine with 1,5-cyclopentadiene in the presence of a catalyst. This reaction results in the formation of 2-(cyclopent-1-en-1-yl)pyridine. The next step involves the conversion of this compound to 2-(cyclopent-1-en-1-yl)pyridine-3-amine through a series of chemical reactions. Finally, the amine group is substituted with a methyl group to form 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine.
Wissenschaftliche Forschungsanwendungen
3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, 3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine has been studied for its potential in treating anxiety disorders, such as post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD). It has also been studied for its potential in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-3-19(4-2)16-15(10-7-11-18-16)13-17-12-14-8-5-6-9-14/h7,10-11,14,17H,3-6,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVYCMTURKTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(cyclopentylmethylamino)methyl]-N,N-diethylpyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methoxyphenoxy)methyl]-N-(3-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5217503.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5217506.png)

![1-(3-chloro-4-methylphenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217517.png)
![5-acetyl-4-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5217521.png)



![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-bromophenyl)acetamide](/img/structure/B5217557.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)